molecular formula C13H10BrClN4S B4997658 4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide

4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4997658
M. Wt: 369.67 g/mol
InChI Key: OZVKYFQSQSYOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiazole ring, a pyrimidine ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the cyclization of appropriate precursors such as amidines or guanidines with β-dicarbonyl compounds.

    Final Coupling Reaction: The final step involves the coupling of the thiazole and pyrimidine rings with the chlorophenyl group under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: Employed in the development of new materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can inhibit enzyme activity, modulate receptor function, and alter cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine: Similar structure with a bromine atom instead of chlorine.

    4-(4-fluorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine: Similar structure with a fluorine atom instead of chlorine.

    4-(4-methylphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S.BrH/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12;/h1-8H,(H,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVKYFQSQSYOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.